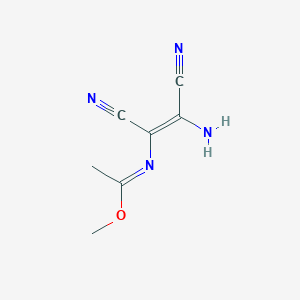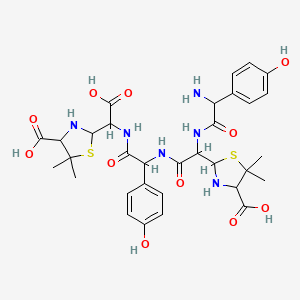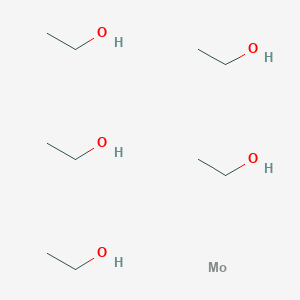![molecular formula C26H38N2O17 B12320027 4-Nitrophenyl2-acetamido-2-deoxy-4-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B12320027.png)
4-Nitrophenyl2-acetamido-2-deoxy-4-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl-2-acetamido-2-desoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranosid ist ein komplexes Kohlenhydratderivat. Es ist ein weißer Feststoff mit der Summenformel C26H38N2O17 und einem Molekulargewicht von 650,583. Diese Verbindung wird hauptsächlich in der organischen Synthese verwendet und hat wichtige Anwendungen in der biochemischen Forschung .
Vorbereitungsmethoden
Die Synthese von 4-Nitrophenyl-2-acetamido-2-desoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranosid umfasst sowohl chemische als auch enzymatische Schritte. Der Prozess beginnt mit der chemischen Synthese eines anomeren Gemisches von α/β-substituierten N-Acetylgalactosamin (GalNAc)-Derivaten. Anschließend erfolgt die selektive Entfernung des β-Anomers durch spezifische enzymatische Hydrolyse . Industrielle Produktionsmethoden beinhalten typischerweise die Verwendung immobilisierter Enzyme, um die Effizienz und Ausbeute des gewünschten Produkts zu verbessern .
Analyse Chemischer Reaktionen
4-Nitrophenyl-2-acetamido-2-desoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranosid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2).
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Übliche Reagenzien sind Nukleophile wie Hydroxidionen (OH-) oder Halogenidionen (Cl-, Br-).
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl-2-acetamido-2-desoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkungsmechanismus von 4-Nitrophenyl-2-acetamido-2-desoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranosid beinhaltet seine Wechselwirkung mit spezifischen Enzymen, wie z. B. Glykosidasen. Diese Enzyme katalysieren die Hydrolyse der glykosidischen Bindung, was zur Freisetzung von 4-Nitrophenol führt, das spektrophotometrisch nachgewiesen werden kann. Die beteiligten molekularen Ziele und Pfade umfassen die Glykosylierungs- und Deglykosylierungspfade .
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 4-Nitrophenyl-2-acetamido-2-desoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranosid ähnlich sind, gehören:
4-Nitrophenyl-2-acetamido-2-desoxy-β-D-glucopyranosid: Diese Verbindung wird als Substrat in enzymatischen Assays verwendet, um die Aktivität von β-Glukosidasen zu untersuchen.
4-Nitrophenyl-2-acetamido-2-desoxy-α-D-galactopyranosid: Diese Verbindung wird verwendet, um die Aktivität von α-Galactosidasen zu untersuchen.
Die Einzigartigkeit von 4-Nitrophenyl-2-acetamido-2-desoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranosid liegt in seiner spezifischen Struktur, die es ihm ermöglicht, mit einem einzigartigen Satz von Enzymen und biochemischen Wegen zu interagieren .
Eigenschaften
Molekularformel |
C26H38N2O17 |
|---|---|
Molekulargewicht |
650.6 g/mol |
IUPAC-Name |
N-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H38N2O17/c1-9-16(32)19(35)21(37)25(40-9)45-23-20(36)17(33)13(7-29)42-26(23)44-22-14(8-30)43-24(15(18(22)34)27-10(2)31)41-12-5-3-11(4-6-12)28(38)39/h3-6,9,13-26,29-30,32-37H,7-8H2,1-2H3,(H,27,31) |
InChI-Schlüssel |
NXLTWNKLPSVELR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B12319944.png)

![2-[2-(1-Hydroxypropan-2-ylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12319954.png)


![Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12319974.png)



![4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2-amino-2,3,4,6-tetradeoxy-6-(methylamino)hexopyranoside](/img/structure/B12320003.png)

![3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine](/img/structure/B12320026.png)
![2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12320033.png)
![tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate;tert-butyl (5S,6S)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B12320034.png)
